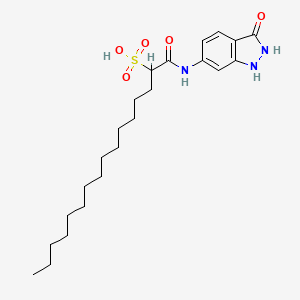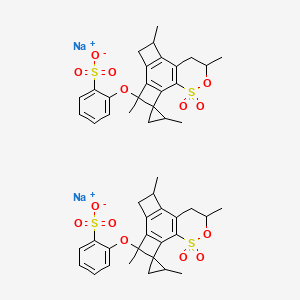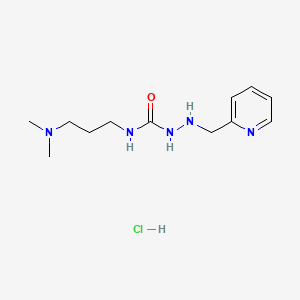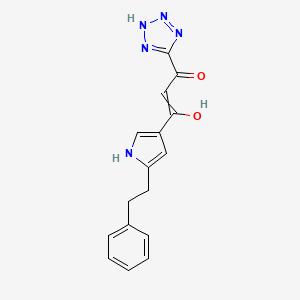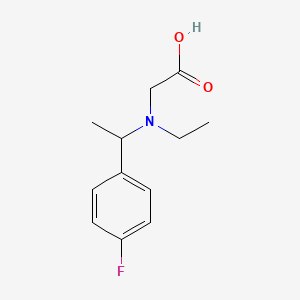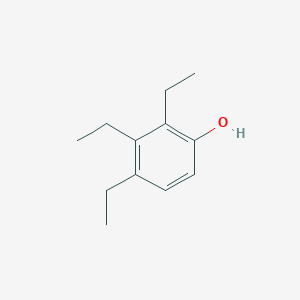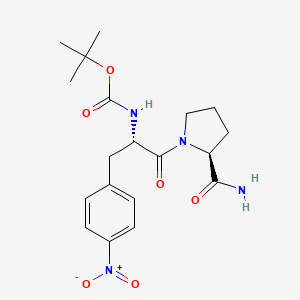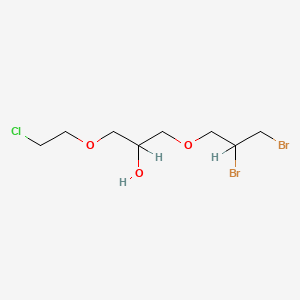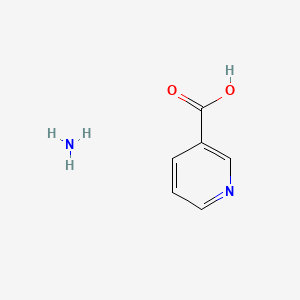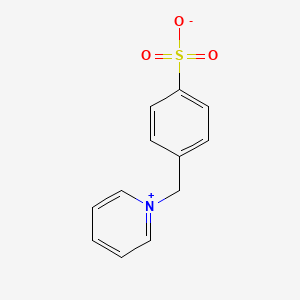
Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt: is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.28564 g/mol . This compound is characterized by the presence of a pyridinium ring substituted with a sulfophenylmethyl group, forming an inner salt structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt typically involves the reaction of pyridine with 4-sulfobenzyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt is used as a reagent in organic synthesis and as a catalyst in various chemical reactions .
Biology: In biological research, this compound is used as a probe to study enzyme activities and as a fluorescent marker in imaging studies .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions lead to changes in cellular signaling pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- Pyridinium, 1-((4-carboxyphenyl)methyl)-, inner salt
- Pyridinium, 1-((4-hydroxyphenyl)methyl)-, inner salt
- Pyridinium, 1-((4-methylphenyl)methyl)-, inner salt
Comparison: Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt is unique due to the presence of the sulfophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it more versatile compared to its analogs .
Eigenschaften
CAS-Nummer |
73052-41-2 |
|---|---|
Molekularformel |
C12H11NO3S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
4-(pyridin-1-ium-1-ylmethyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h1-9H,10H2 |
InChI-Schlüssel |
FVKDKKKSZAUMIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




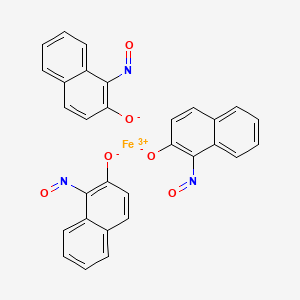
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
